4-cyclohexyl-N-(2-methylpropyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyclohexyl-N-(2-methylpropyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group. This compound is notable for its unique structure, which includes a cyclohexyl group and a 2-methylpropyl group attached to a benzenesulfonamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclohexyl-N-(2-methylpropyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with the appropriate amine. The general reaction can be represented as follows:
RSO2Cl+R’2NH→RSO2NR’2+HCl
In this case, benzenesulfonyl chloride reacts with cyclohexylamine and 2-methylpropylamine under basic conditions to form the desired sulfonamide. A base such as pyridine is often used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-cyclohexyl-N-(2-methylpropyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized under strong oxidative conditions.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The benzenesulfonamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Oxidized derivatives of the sulfonamide group.
Reduction: Amines derived from the reduction of the sulfonamide group.
Substitution: Substituted benzenesulfonamide derivatives.
Scientific Research Applications
4-cyclohexyl-N-(2-methylpropyl)benzenesulfonamide has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-cyclohexyl-N-(2-methylpropyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-4-methylbenzenesulfonamide
- 4-methyl-N-(2-propynyl)benzenesulfonamide
- N-cyclohexyl-p-toluenesulfonamide
Uniqueness
4-cyclohexyl-N-(2-methylpropyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both cyclohexyl and 2-methylpropyl groups attached to the benzenesulfonamide core differentiates it from other similar compounds .
Properties
Molecular Formula |
C16H25NO2S |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
4-cyclohexyl-N-(2-methylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C16H25NO2S/c1-13(2)12-17-20(18,19)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h8-11,13-14,17H,3-7,12H2,1-2H3 |
InChI Key |
ZGWZTDIXTLRULR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.